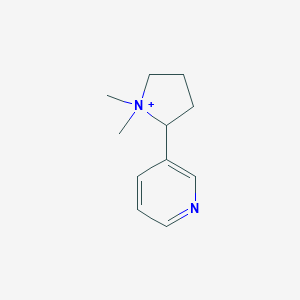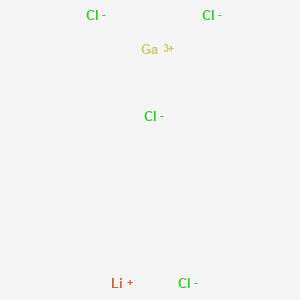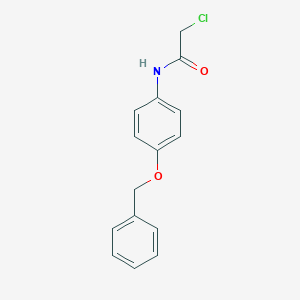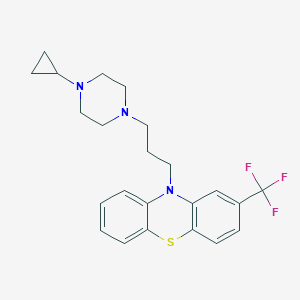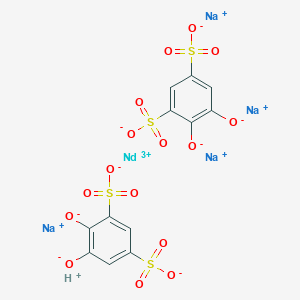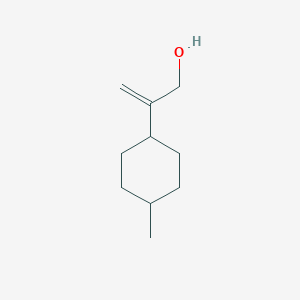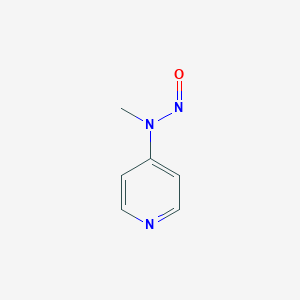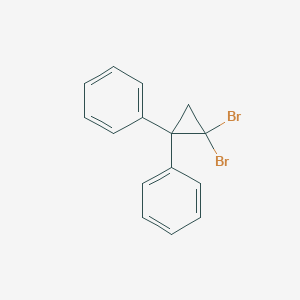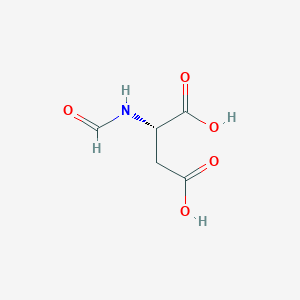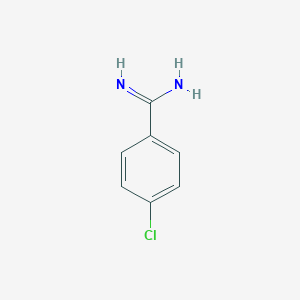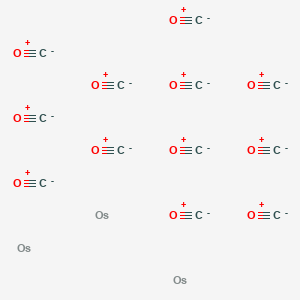![molecular formula C12H12O3 B097074 3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione CAS No. 15809-22-0](/img/structure/B97074.png)
3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione, commonly known as curcumin, is a natural phenolic compound derived from the rhizome of turmeric plant (Curcuma longa Linn). It has been used for centuries in traditional Ayurvedic medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention from the scientific community due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of curcumin is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and transcription factors, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3). Curcumin also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Wnt/β-catenin pathway.
生化和生理效应
Curcumin has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial effects. It has also been shown to modulate various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Curcumin has been shown to improve lipid metabolism and reduce oxidative stress, which may have potential in the treatment of cardiovascular diseases and diabetes.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments, including its low toxicity, low cost, and availability. However, curcumin has poor solubility in water, which can limit its use in certain experiments. Curcumin also exhibits low bioavailability, which can limit its therapeutic efficacy in vivo.
未来方向
For curcumin research include improving its bioavailability and developing novel delivery systems to enhance its therapeutic efficacy. Curcumin analogs and derivatives with improved pharmacokinetic properties may also be developed. Further studies are needed to elucidate the mechanisms of action of curcumin and its potential therapeutic applications in various diseases.
合成方法
Curcumin can be synthesized by various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method for obtaining curcumin is by extraction from turmeric using organic solvents such as ethanol, methanol, or acetone. Chemical synthesis involves the condensation of ferulic acid and vanillin in the presence of a base catalyst. Biotransformation of curcumin can be achieved by using microorganisms such as Bacillus sp. and Pseudomonas sp.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, cardiovascular diseases, diabetes, and arthritis. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of these diseases. Curcumin has also been shown to have neuroprotective effects and may have potential in the treatment of depression and anxiety.
属性
CAS 编号 |
15809-22-0 |
|---|---|
产品名称 |
3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione |
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-[(2-hydroxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C12H12O3/c1-8(13)11(9(2)14)7-10-5-3-4-6-12(10)15/h3-7,15H,1-2H3 |
InChI 键 |
DDMYUHBSCSXTAY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
规范 SMILES |
CC(=O)C(=CC1=CC=CC=C1O)C(=O)C |
其他 CAS 编号 |
15809-22-0 |
同义词 |
3-[(2-hydroxyphenyl)methylidene]pentane-2,4-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
